2,5-Difluorophenol

Catalog No.
S704804
CAS No.
2713-31-7
M.F
C6H4F2O
M. Wt
130.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorophenol

CAS Number

2713-31-7

Product Name

2,5-Difluorophenol

IUPAC Name

2,5-difluorophenol

Molecular Formula

C6H4F2O

Molecular Weight

130.09 g/mol

InChI

InChI=1S/C6H4F2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H

InChI Key

INXKVYFOWNAVMU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)O)F

Canonical SMILES

C1=CC(=C(C=C1F)O)F

The exact mass of the compound 2,5-Difluorophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10288. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Difluorophenol (CAS 2713-31-7) is a highly reactive, solid-state fluorinated aromatic building block characterized by its precise 2,5-substitution pattern. With a melting point of 35–42 °C and a boiling point of 145 °C, it is utilized extensively in the synthesis of advanced nematic liquid crystals, pharmaceutical active pharmaceutical ingredients (APIs), and specialty agrochemicals . The compound provides a distinct balance of electronic activation and steric accessibility, offering a specific pKa profile that dictates its utility as both a nucleophile and a leaving group in complex organic synthesis[1].

Substituting 2,5-difluorophenol with close isomers like 2,4-difluorophenol or 2,6-difluorophenol fundamentally alters reaction trajectories and product properties. The 2,6-isomer sterically shields the hydroxyl group, restricting reactivity to the para position—a feature exploited for linear polymerization but detrimental to multi-functional API scaffolding . Conversely, 2,4-difluorophenol possesses a significantly higher pKa, reducing its efficacy as a leaving group in nucleophilic aromatic substitution (SNAr) and altering the electrostatic topology of downstream liquid crystal formulations [1]. Procurement must strictly specify the 2,5-isomer to maintain target dipole moments, reaction kinetics, and regioselectivity.

Thermodynamic Acidity and SNAr Leaving Group Performance

The pKa of 2,5-difluorophenol is quantitatively distinct from its isomers, directly impacting its deprotonation kinetics and leaving group ability. 2,5-Difluorophenol exhibits a pKa of 7.71, making it significantly more acidic than 2,4-difluorophenol (pKa 8.72)[1]. This ~1.0 pKa unit difference means 2,5-difluorophenol is more readily deprotonated under milder basic conditions and serves as a superior leaving group in complex coupling reactions, reducing the need for aggressive reagents.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data7.71
Comparator Or Baseline8.72 (2,4-Difluorophenol)
Quantified Difference1.01 pKa units lower (higher acidity)
ConditionsStandard aqueous conditions at 25 °C

A lower pKa allows for milder base selection during etherification and improves yields in API synthesis where the phenoxide acts as a leaving group.

Thermal Behavior and Solid-State Handling

For industrial scale-up, the physical state of the precursor dictates feeding mechanisms and purification strategies. 2,5-Difluorophenol has a melting point of 35–42 °C, allowing it to be handled as a solid or easily melted for liquid dosing . In contrast, 2,4-difluorophenol has a melting point near 22 °C, often making it a liquid or a semi-solid slush at ambient plant temperatures, complicating gravimetric feeding and crystallization-based purification .

Evidence DimensionMelting Point
Target Compound Data35–42 °C (Solid at standard ambient temperature)
Comparator Or Baseline~22 °C (2,4-Difluorophenol, liquid/semi-solid at ambient)
Quantified DifferencePhase difference at 20-25 °C
ConditionsStandard atmospheric pressure (1013 hPa)

Solid-state handling at room temperature simplifies gravimetric dosing and reduces containment risks compared to handling low-melting liquids in large-scale manufacturing.

Regioselective Accessibility for Ortho/Para Functionalization

The 2,5-substitution pattern leaves both an ortho (position 6) and a para (position 4) site open relative to the hydroxyl group, enabling diverse electrophilic aromatic substitutions. This contrasts sharply with 2,6-difluorophenol, where both ortho positions are blocked by fluorine atoms, restricting reactivity exclusively to the para position . This steric accessibility is critical when synthesizing complex tri- or tetra-substituted aromatic scaffolds for agrochemicals or pharmaceuticals.

Evidence DimensionAvailable Reactive Sites (Electrophilic Substitution)
Target Compound Data2 accessible sites (ortho and para to OH)
Comparator Or Baseline1 accessible site (para only, 2,6-difluorophenol)
Quantified Difference100% increase in primary reactive sites
ConditionsStandard electrophilic aromatic substitution conditions

Procuring the 2,5-isomer is mandatory when downstream synthesis requires functionalization adjacent to the hydroxyl group, which is impossible with the 2,6-isomer.

Lateral Dipole Moment Induction in Nematic Liquid Crystals

In the formulation of nematic liquid crystals, the precise positioning of fluorine atoms dictates the dielectric anisotropy (Δε) of the mixture. The 2,5-difluorophenyl moiety introduces a specific lateral dipole moment that is fundamentally different from the 3,4-difluoro (which strongly promotes positive Δε) or the 2,6-difluoro patterns [1]. The 2,5-substitution allows for the fine-tuning of negative or neutral dielectric anisotropy without the severe steric penalty and viscosity increase associated with bulkier substituents.

Evidence DimensionDipole Moment Orientation
Target Compound DataTransverse/Lateral dipole dominance (2,5-difluoro)
Comparator Or BaselineStrong longitudinal dipole dominance (3,4-difluoro)
Quantified DifferenceOrthogonal electrostatic vectors
ConditionsNematic liquid crystal host mixtures

Display manufacturers must select the 2,5-isomer to achieve specific threshold voltages and response times in vertically aligned (VA) liquid crystal displays.

Synthesis of Dopamine D1 Ligands and CNS Therapeutics

The specific pKa and regioselectivity of 2,5-difluorophenol make it the required precursor for synthesizing targeted heterocyclic APIs, such as specific dopamine D1 ligands, where the 2,5-difluoro pattern is conserved in the final pharmacophore to optimize lipophilicity and metabolic stability [1].

Formulation of Negative Dielectric Anisotropy Liquid Crystals

Utilized in the materials science sector to synthesize liquid crystal monomers. The 2,5-difluoro substitution provides the necessary lateral dipole moment to tune the dielectric properties of nematic mixtures for high-contrast displays[2].

Advanced Agrochemical Scaffolding

Employed as a building block for modern herbicides and fungicides. The availability of both ortho and para reactive sites allows for multi-step functionalization that is sterically blocked when using 2,6-difluorophenol .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

130.02302107 g/mol

Monoisotopic Mass

130.02302107 g/mol

Heavy Atom Count

9

UNII

53EYY8S7LA

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2713-31-7

Wikipedia

2,5-Difluorophenol

Dates

Last modified: 08-15-2023

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